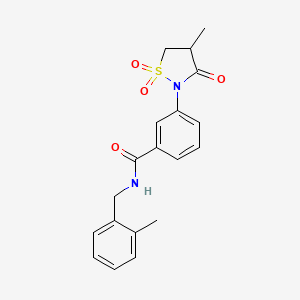
3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide, also known as CPB, is a compound that has been extensively studied for its potential applications in various fields of science. This compound is a member of the benzamide family and has been shown to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide exerts its anti-cancer effects through the inhibition of the proteasome, which is responsible for the degradation of proteins in cells. By inhibiting the proteasome, 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide prevents the degradation of proteins that are involved in cell cycle regulation and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has also been shown to exhibit anti-inflammatory and neuroprotective effects. 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide inhibits the production of pro-inflammatory cytokines and reduces the activation of microglia, which are involved in neuroinflammation. 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has also been shown to protect neurons from oxidative stress and promote neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide in lab experiments is its high potency and selectivity for the proteasome. 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to be more potent than other proteasome inhibitors such as bortezomib and carfilzomib. However, one of the limitations of using 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research of 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide. One area of research is in the development of new cancer therapies that incorporate 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide. Another area of research is in the development of new neuroprotective agents that utilize the anti-inflammatory and neuroprotective effects of 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide. Additionally, there is potential for the use of 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide in the treatment of other diseases such as autoimmune disorders and viral infections.
Conclusion:
In conclusion, 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide is a compound that has been extensively studied for its potential applications in various fields of science. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it a promising candidate for the development of new therapies. While there are limitations to its use in lab experiments, 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide remains an important compound for scientific research and has the potential to lead to significant advancements in the field of medicine.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide involves the reaction of 3-chlorobenzoic acid with N-(2,5-dioxopyrrolidin-1-yl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide in high yield and purity.
Applications De Recherche Scientifique
3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in the field of cancer treatment. 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
3-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-3-1-2-7(6-8)11(17)13-14-9(15)4-5-10(14)16/h1-3,6H,4-5H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEJHWIHUPVGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine](/img/structure/B5170665.png)


![2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate](/img/structure/B5170681.png)
![(1H-1,2,3-benzotriazol-1-ylmethyl){2-[(1H-1,2,3-benzotriazol-1-ylmethyl)(nitroso)amino]ethyl}nitrosoamine](/img/structure/B5170693.png)
![N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5170702.png)

![N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5170725.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine](/img/structure/B5170726.png)

![1-[(2,3-dimethylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5170738.png)
![2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5170744.png)
![3-methoxy-4-[2-(2,3,5-trimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5170752.png)
![N-(5-chloro-2-methylphenyl)-N'-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl}urea](/img/structure/B5170758.png)